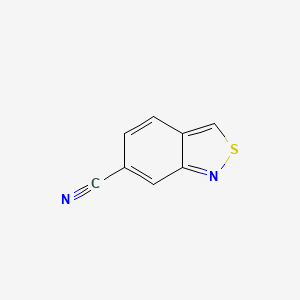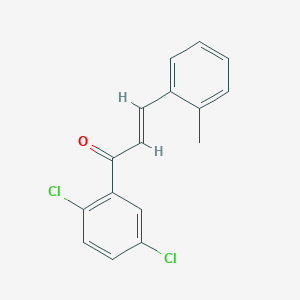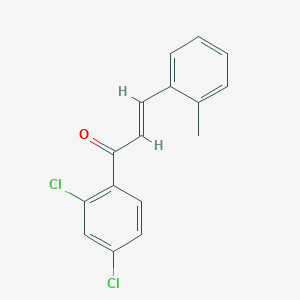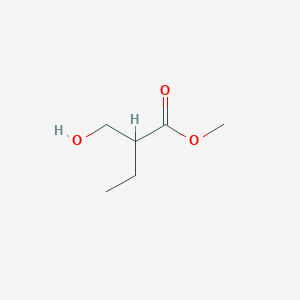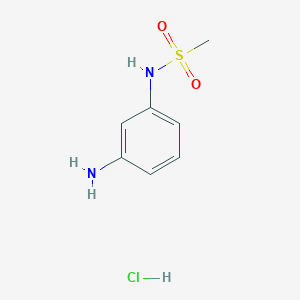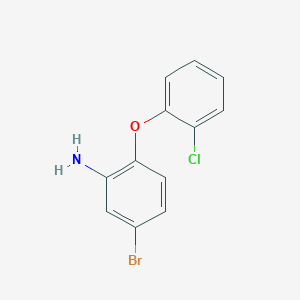
5-Bromo-2-(2-chlorophenoxy)aniline
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
5-Bromo-2-(2-chlorophenoxy)aniline is a solid at room temperature with a molecular weight of 298.56 g/mol. Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
A study by Finazzi et al. (2003) explored the vibrational, geometrical, and electronic properties of N-phenoxyethylanilines, including derivatives that share structural similarities with 5-Bromo-2-(2-chlorophenoxy)aniline. The research highlighted the impact of substituents on the compound's spectroscopic characteristics and provided insights into its chemical behavior through infrared spectroscopy and density functional calculations (Finazzi et al., 2003).
Synthesis and Applications in Polymer Chemistry
Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups, using derivatives of N-phenoxyethylaniline as quaternization agents. These polymeric films exhibited fluorescent properties, suggesting potential applications in material science and technology. The study provided a detailed account of the synthesis process and the structural and photochromic mechanism of the salicylideneanil units (Buruianǎ et al., 2005).
Crystal Structure Analysis
Research by Ojala et al. (2001) on the crystal structures of p-halo-N-(p-cyanobenzylidene)aniline and p-cyano-N-(p-halobenzylidene)aniline, including bromo and chloro derivatives, provided valuable data on the molecular arrangement and interactions within these compounds. This information is crucial for understanding the chemical and physical properties of such derivatives, aiding in the development of new materials and compounds (Ojala et al., 2001).
Supramolecular Chemistry
A comparison of the crystal structures of 4-substituted anilines by Dey et al. (2003) revealed the equivalence of chloro, bromo, and ethynyl substituents in influencing the crystal packing. This study contributes to the understanding of supramolecular chemistry and the role of halogen substituents in the formation of complex structures (Dey et al., 2003).
Novel Syntheses and Chemical Transformations
Bazazan et al. (2013) described the synthesis of a novel fused tricyclic heterocycle, pyrimido[5,4-e][1,4]thiazepine, and its derivatives, demonstrating the versatility of bromo and chloro aniline derivatives in synthetic chemistry. The sequential treatment and reaction with secondary amines highlighted innovative pathways for creating complex heterocyclic compounds (Bazazan et al., 2013).
Safety and Hazards
While specific safety data for 5-Bromo-2-(2-chlorophenoxy)aniline is not available, general safety measures for handling similar organic compounds include avoiding breathing in dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .
Propriétés
IUPAC Name |
5-bromo-2-(2-chlorophenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWNPPBWLTYSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284551 | |
| Record name | 5-Bromo-2-(2-chlorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56966-50-8 | |
| Record name | 5-Bromo-2-(2-chlorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(2-chlorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




